molecular formula C19H18N2O6S B2725498 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide CAS No. 691370-20-4

4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide

Cat. No.: B2725498
CAS No.: 691370-20-4
M. Wt: 402.42
InChI Key: XNIKQZKLGLXJSI-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a nitro group, and a benzenesulfonamide moiety attached to a tetrahydrodibenzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-{8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes or receptors. The tetrahydrodibenzofuran ring system provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide lies in its combination of functional groups and the tetrahydrodibenzofuran ring system. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Biological Activity

The compound 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a methoxy group , a nitro group , and a sulfonamide moiety , which contribute to its biological activity. The molecular formula is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S with a molecular weight of approximately 352.37 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Research indicates that the compound interacts with various biological pathways:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have been shown to act as ligands for the AhR, influencing gene expression related to xenobiotic metabolism and cellular stress responses . This receptor's activation can lead to both agonistic and antagonistic effects depending on the concentration and context.
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest mechanisms . The presence of nitro and sulfonamide groups may enhance these effects by promoting reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : The sulfonamide component is known for its ability to inhibit certain enzymes, such as carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and ion transport .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of related compounds:

Study ReferenceBiological ActivityIC50/LD50 ValuesMechanism
AhR AgonistNot specifiedGene regulation
Cytotoxicity (MCF-7)LD50 > 5000 mg/kgApoptosis induction
Enzyme InhibitionIC50 18–122 nMCarbonic anhydrase inhibition

Case Study 1: Cytotoxic Effects on MCF-7 Cells

A study evaluated the cytotoxic effects of related compounds on the MCF-7 breast cancer cell line. Results indicated that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications . The study highlighted the importance of substituent size and electronic properties in enhancing biological activity.

Case Study 2: Aryl Hydrocarbon Receptor Activation

Research focusing on AhR ligands demonstrated that structurally diverse compounds could modulate gene expression differently based on their structural characteristics. The compound's ability to act as both an agonist and antagonist depending on concentration suggests potential for therapeutic manipulation in diseases linked to AhR signaling pathways .

Properties

IUPAC Name

4-methoxy-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-26-19-9-7-13(11-16(19)21(22)23)28(24,25)20-12-6-8-18-15(10-12)14-4-2-3-5-17(14)27-18/h6-11,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIKQZKLGLXJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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